molecular formula C23H20N2O5 B3652255 2-[(3-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid

2-[(3-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid

Cat. No.: B3652255
M. Wt: 404.4 g/mol
InChI Key: IXMZGTMVDPHEFD-UHFFFAOYSA-N
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Description

“2-[(3-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid” is a complex organic compound. It has a molecular formula of C23H19N2O5 and an average mass of 403.408 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzoic acid group, an acetyl group, and a methoxyphenyl group .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 570.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 90.0±3.0 kJ/mol and a flash point of 298.9±30.1 °C. Its index of refraction is 1.668, and it has a molar refractivity of 85.0±0.3 cm3. It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Properties

IUPAC Name

2-[[3-[[2-(4-methoxyphenyl)acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-30-18-11-9-15(10-12-18)13-21(26)24-17-6-4-5-16(14-17)22(27)25-20-8-3-2-7-19(20)23(28)29/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMZGTMVDPHEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid
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